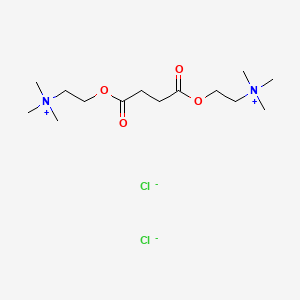

Succinylcholine chloride

Description

Succinylcholine chloride (anhydrous) is a chloride salt in which the negative charge of the chloride ions is balanced by succinylcholine dications. It has a role as a muscle relaxant. It contains a succinylcholine.

This compound is the chloride salt form of succinylcholine, a quaternary ammonium compound and depolarizing agent with short-term muscle relaxant properties. This compound binds to nicotinic receptors at the neuromuscular junction and opening the ligand-gated channels in the same way as acetylcholine, resulting in depolarization and inhibition of neuromuscular transmission. Depolarization may be prolonged due to succinylcholine's resistance to acetylcholinesterases thereby leading to disorganized muscle contraction followed by skeletal muscle relaxation and flaccid paralysis.

A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.

See also: Succinylcholine (has active moiety).

Properties

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWQQVKRJEPAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023603 | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-27-2 | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Succinylcholine Chloride at the Nicotinic Acetylcholine Receptor: A Technical Guide

Succinylcholine (B1214915) chloride, a depolarizing neuromuscular blocking agent, has been a cornerstone of clinical practice for decades, primarily utilized to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. Structurally, it is composed of two acetylcholine (B1216132) (ACh) molecules linked together, which underlies its ability to act as an agonist at the nicotinic acetylcholine receptor (nAChR). This guide provides an in-depth examination of the molecular interactions, physiological consequences, and biphasic nature of succinylcholine's action at the postsynaptic nAChR, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Depolarizing Block (Phase I)

The primary action of succinylcholine occurs at the neuromuscular junction, where it mimics the endogenous neurotransmitter, acetylcholine. By binding to the α-subunits of the postsynaptic nAChRs on the motor endplate, succinylcholine acts as an agonist, triggering the opening of the receptor's non-selective cation channel. This allows for the influx of sodium (Na⁺) ions and the efflux of potassium (K⁺) ions, leading to depolarization of the postsynaptic membrane.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is resistant to this enzyme. Its breakdown is catalyzed much more slowly in the plasma by butyrylcholinesterase (also known as pseudocholinesterase). This resistance to local degradation results in a prolonged presence of the agonist at the receptor site, causing sustained depolarization of the motor endplate.

This persistent depolarization has two critical consequences:

-

Initial Fasciculations: The initial, widespread depolarization triggers a disorganized wave of muscle contractions known as fasciculations.

-

Flaccid Paralysis: The sustained depolarization maintains the voltage-gated sodium channels in the perijunctional membrane in an inactivated state. This prevents the membrane from repolarizing and, consequently, blocks the propagation of further action potentials, resulting in flaccid muscle paralysis. This initial stage of blockade is termed Phase I block .

Caption: Succinylcholine signaling at the neuromuscular junction.

The Biphasic Nature of the Blockade

With prolonged or repeated administration, the initial depolarizing Phase I block can transition to a Phase II block . This phase is characterized by a gradual repolarization of the motor endplate, yet the neuromuscular blockade persists. The characteristics of a Phase II block superficially resemble those of a non-depolarizing blockade, including the observation of "fade" in the train-of-four (TOF) twitch response.[1][2][3]

The primary mechanism underlying Phase II block is receptor desensitization .[4] In this state, the nAChR, despite the continued presence of succinylcholine, becomes refractory to the agonist and its channel closes. Agonists are known to promote the transition to this desensitized state, which has a high affinity for the agonist, effectively trapping the receptor in a non-conducting conformation.[2] Other contributing factors may include presynaptic inhibition of ACh synthesis and release and activation of the Na⁺/K⁺-ATPase pump, which actively repolarizes the membrane.[1]

Caption: Logical flow of Succinylcholine's biphasic block.

Quantitative Pharmacodynamics

The interaction of succinylcholine with the nAChR can be quantified through various pharmacodynamic parameters. A key aspect of agonist-receptor interaction is the concept of dual affinity states: the receptor exhibits a low affinity for the agonist in its resting (closed) state and a high affinity in its active (open) state.

Receptor Binding and Activation

| Parameter | Value | Receptor/System | Comments |

| EC₅₀ | 10.8 µM | Human muscle-type nAChR | The concentration required to elicit a half-maximal activation of the receptor.[4][5] |

| Receptor Specificity | Agonist | Muscle-type nAChR | Does not activate or inhibit neuronal nAChR subtypes (α3β2, α3β4, α4β2, α7) at clinically relevant concentrations.[4][5] |

| Gating Efficacy | ~10-fold lower than ACh | Mammalian muscle nAChR | The ratio of channel opening to closing rates (β/α) is ~4.8 for succinylcholine, compared to ~40 for acetylcholine. This is primarily due to a lower channel opening rate constant (β). |

Ion Channel Properties

| Parameter | Value | Receptor/System | Comments |

| Single-Channel Conductance | ~30 - 60 pS | Nicotinic ACh Receptor | This is the typical conductance for nicotinic agonists; the specific value can vary based on experimental conditions. |

| Channel Block (K_eq) | ~200 µM | Frog muscle nAChR | Equilibrium constant for the blocking of the open ion channel. This action is distinct from its agonistic effect. |

| Blockage Duration | ~65 µs | Frog muscle nAChR | The average duration of an individual channel blockage event. |

| Maximum Open Probability | ~0.36 | Frog muscle nAChR | The channel blocking action of succinylcholine limits the maximum probability that the channel will be open. |

Key Experimental Protocols

The characterization of succinylcholine's action on nAChRs relies on established electrophysiological and biochemical assays.

Two-Electrode Voltage Clamp (TEVC) Assay

This technique is widely used to study the function of ion channels expressed in Xenopus laevis oocytes.[4]

-

Objective: To measure the ion current flowing through nAChRs in response to succinylcholine application, allowing for the determination of parameters like EC₅₀.

-

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the human muscle-type nAChR (α₁, β₁, δ, ε). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Electrode Preparation: Pull two glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).

-

Oocyte Clamping: Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-passing electrodes. The voltage clamp amplifier maintains a constant membrane potential (e.g., -60 mV).

-

Compound Application: Perfuse the oocyte with a control buffer, followed by the application of varying concentrations of succinylcholine chloride.

-

Data Acquisition: Record the inward current generated by the influx of cations through the activated nAChRs.

-

Analysis: Plot the peak current response against the succinylcholine concentration to generate a dose-response curve and calculate the EC₅₀.

-

Caption: Experimental workflow for a TEVC assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d or K_i) of a compound for a receptor. A competitive binding assay is typically used.

-

Objective: To quantify the affinity of succinylcholine for the nAChR by measuring its ability to compete with a radiolabeled ligand.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing a high density of nAChRs. This involves homogenization followed by centrifugation to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled nAChR antagonist (e.g., [³H]-epibatidine), and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes (and the bound radioligand).

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Analysis: Plot the percentage of bound radioligand against the concentration of succinylcholine. This competition curve is used to calculate the IC₅₀ (the concentration of succinylcholine that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (K_i) can be derived.

-

Conclusion

The mechanism of action of this compound on nicotinic receptors is a multifaceted process defined by its initial agonism, resistance to local enzymatic degradation, and the subsequent induction of receptor desensitization. As a depolarizing agent, it causes a Phase I block by persistently activating nAChRs, leading to inactivation of voltage-gated sodium channels.[3][6] Prolonged exposure drives the receptors into a desensitized, high-affinity state, resulting in a Phase II block with characteristics similar to non-depolarizing agents.[1][2] A quantitative understanding of its binding kinetics, activation efficacy, and effects on ion channel properties is crucial for its safe clinical application and for the development of novel neuromuscular blocking agents. The experimental protocols detailed herein represent the foundational techniques for elucidating these critical pharmacodynamic parameters.

References

- 1. partone.litfl.com [partone.litfl.com]

- 2. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openanesthesia.org [openanesthesia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the History and Discovery of Suxamethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxamethonium chloride, also known as succinylcholine (B1214915), remains a cornerstone of modern anesthesia despite its discovery dating back to the mid-20th century. Its unique properties, including a rapid onset and ultrashort duration of action, have made it an invaluable tool for facilitating endotracheal intubation and producing short-term muscle relaxation. This technical guide provides a comprehensive overview of the history, discovery, and foundational pharmacology of suxamethonium. It details the scientific journey from its initial synthesis to its characterization as a depolarizing neuromuscular blocking agent, presents key experimental data and protocols from the era, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Introduction: The Quest for Controlled Muscle Relaxation

The development of neuromuscular blocking agents (NMBAs) revolutionized the practice of anesthesia.[1] Before their advent, achieving adequate muscle relaxation for surgery required deep levels of general anesthesia, which carried significant risks of cardiovascular and respiratory depression.[1] The introduction of curare, a plant-derived poison used by South American indigenous people for hunting, into clinical practice in the 1940s marked a paradigm shift, establishing the triad (B1167595) of modern anesthesia: narcosis, analgesia, and muscle relaxation.[1][2][3] However, the long and variable duration of action of early agents like d-tubocurarine spurred a search for synthetic compounds with more predictable and controllable properties. This search set the stage for the discovery of suxamethonium.

Early Discoveries and the Rise of Synthetic NMBAs

Initial Synthesis and a Missed Opportunity

Suxamethonium was first synthesized in 1906 by Reid Hunt and René de M. Taveau.[4][5][6] During their investigation of various choline (B1196258) derivatives, they created the molecule we now know as succinylcholine.[7] However, a critical aspect of their experimental design masked the drug's primary effect; the test animals were pre-treated with curare, which prevented the observation of suxamethonium's own powerful neuromuscular blocking properties.[4][6][7] Consequently, its potential as a muscle relaxant was overlooked for over four decades.

The Breakthrough by Bovet's Group

The true pharmacological nature of suxamethonium was brought to light in 1949 by a team of researchers in Italy led by the Swiss-born Italian pharmacologist Daniel Bovet.[1][4][5] Bovet, who would later receive the 1957 Nobel Prize in Physiology or Medicine for his work on antihistamines and muscle relaxants, was systematically synthesizing and studying compounds structurally related to acetylcholine (B1216132).[1][8][9] His group was the first to describe the intense, yet brief, paralysis induced by succinylcholine.[4][5] Following this seminal discovery, several groups independently described the clinical introduction of suxamethonium in 1951, including researchers in Sweden, Austria, the UK, and the USA.[4]

Structurally, suxamethonium chloride is comprised of two acetylcholine molecules linked together through their acetyl groups.[4][10] This structure is key to its mechanism of action.

Chemical Synthesis

While modern, scaled-up synthesis processes are well-defined, the original methods followed standard organic chemistry principles of the time. A representative synthesis involves the reaction of succinyl chloride with choline chloride in a suitable solvent.

A modern laboratory-scale synthesis procedure is as follows:

-

Choline chloride is refluxed with chloroform (B151607) to azeotropically remove water.[11]

-

After evaporation of the chloroform, succinyl chloride is added dropwise at 50-60°C.[11]

-

The reaction proceeds for approximately one hour at 60°C.[11]

-

The solution is cooled, and pyridine (B92270) is added to adjust the pH, followed by the addition of anhydrous ethanol (B145695).[11]

-

Upon addition of distilled water, a white solid precipitates.[11]

-

The crude product is then purified by recrystallization from 95% ethanol to yield high-purity succinylcholine chloride.[11]

Foundational Experimental Protocols

The characterization of new muscle relaxants in the mid-20th century relied heavily on in vivo animal bioassays. While the exact protocols from Bovet's 1949 paper are not readily detailed in modern literature, they would have been similar to established methods of the time, such as the rabbit head-drop assay used to standardize curare preparations.

The Rabbit Head-Drop Assay

This bioassay was a standard method for quantifying the potency of muscle relaxants.[12][13][14]

Objective: To determine the dose of a neuromuscular blocking agent required to produce paralysis of the neck muscles, resulting in the inability of the rabbit to hold its head erect.

Methodology:

-

Animal Preparation: Healthy rabbits weighing 2-2.5 kg are selected and placed in holders that allow their heads to move freely.[14]

-

Drug Administration: A standard or test solution of the muscle relaxant is infused at a constant rate into the marginal ear vein.[14]

-

Endpoint Determination: The infusion continues until the neck muscles are fully relaxed, and the rabbit can no longer lift its head in response to a stimulus (e.g., a light focused on the eyes).[14] This is termed the "head-drop."

-

Quantification: The total volume or dose of the drug administered to reach the endpoint is recorded.

-

Crossover Design: To minimize biological variability, a crossover design is typically employed. Animals that initially received the standard solution are later tested with the test solution, and vice versa, after a suitable washout period.[14]

-

Data Analysis: The mean dose of the test sample required to cause head-drop is compared with the mean dose of a standard preparation to determine its relative potency.

Mechanism of Action: Depolarizing Neuromuscular Blockade

Suxamethonium's action is fundamentally different from its non-depolarizing predecessor, curare. Instead of blocking the acetylcholine receptor, it acts as an agonist, mimicking acetylcholine.[15][16][17] Its resistance to breakdown by local acetylcholinesterase is what produces the neuromuscular block.

The process occurs in two distinct phases:

-

Phase I Block (Depolarizing): Suxamethonium binds to the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing the ion channel to open.[4][7] This leads to a sustained depolarization of the muscle membrane. The initial, disorganized depolarization results in transient muscle twitching known as fasciculations.[1] Because the membrane cannot repolarize as long as suxamethonium is bound, it becomes resistant to further stimulation by acetylcholine, resulting in a flaccid paralysis.[7]

-

Phase II Block (Desensitizing): With prolonged or repeated exposure to suxamethonium, the nAChRs undergo conformational changes and become desensitized. The muscle membrane gradually repolarizes, but the receptors remain unresponsive to acetylcholine.[7] This state resembles the competitive blockade seen with agents like d-tubocurarine.

Pharmacokinetic Profile and Quantitative Data

The defining characteristic of suxamethonium is its rapid metabolism by plasma cholinesterase (butyrylcholinesterase), an enzyme abundant in the blood but absent at the neuromuscular junction.[4][7] This rapid hydrolysis is responsible for its short duration of action.

Below is a summary of key quantitative data for suxamethonium compared to its historical predecessors.

| Parameter | d-Tubocurarine | Decamethonium | Suxamethonium Chloride |

| Drug Class | Non-depolarizing | Depolarizing | Depolarizing |

| Onset of Action (IV) | 3-5 minutes | 3-4 minutes | 30-60 seconds[4][18][19] |

| Duration of Action | 25-40 minutes | 15-20 minutes | < 10 minutes[4][18] |

| Metabolism | Primarily hepatic | Primarily renal excretion | Plasma Cholinesterase[4][7] |

| Plasma Half-life | ~89 minutes | ~2-4 minutes | ~47 seconds[7][20] |

| Reversal by Anticholinesterases | Yes | No (Potentiated) | No (Potentiated in Phase I)[1] |

Note: Values are approximate and can vary based on patient factors and dose.

Clinical Introduction and Lasting Impact

The clinical introduction of suxamethonium in 1951 was a landmark event in anesthesia.[2][4][5] Its rapid onset and brief duration provided an unprecedented level of control over muscle relaxation, making it the drug of choice for endotracheal intubation, a status it largely maintains to this day in emergency settings.[4]

However, its widespread use also led to the discovery of its significant side effects, including muscle pain, hyperkalemia (especially in patients with burns or neuromuscular disease), and its potential to trigger malignant hyperthermia in susceptible individuals.[1][17][21] The recognition of prolonged paralysis in patients with atypical plasma cholinesterase deficiency further highlighted the importance of pharmacogenetics in anesthesiology.[4][21]

Conclusion

The story of suxamethonium chloride is a compelling example of serendipity, systematic investigation, and the evolution of pharmacology. From its unnoticed synthesis in 1906 to its definitive characterization by Daniel Bovet in 1949, its development was a critical step forward from the long-acting plant alkaloids that preceded it. The elucidation of its unique depolarizing mechanism of action expanded the scientific understanding of the neuromuscular junction. For drug development professionals, the history of suxamethonium serves as a powerful case study in the importance of structure-activity relationships, the role of pharmacokinetics in clinical utility, and the critical need for post-market surveillance to identify the full safety profile of a new therapeutic agent.

References

- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 3. Brief history of neuromuscular blockers [medigraphic.com]

- 4. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 6. youtube.com [youtube.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy | Britannica [britannica.com]

- 9. Daniel Bovet - Wikipedia [en.wikipedia.org]

- 10. Suxamethonium-Induced Hyperkalemia: A Short Review of Causes and Recommendations for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. The rabbit head-drop method for the biological assay of curare and its alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. pharmacyconcepts.in [pharmacyconcepts.in]

- 15. amda-pompe.org [amda-pompe.org]

- 16. Suxamethonium – eDrug [edrug.mvm.ed.ac.uk]

- 17. Suxamethonium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. youtube.com [youtube.com]

- 19. Suxamethonium Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 20. Pharmacokinetics and pharmacodynamics of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Chronology for the Identification and Disclosure of Adverse Effects of Succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

succinylcholine chloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to succinylcholine (B1214915) chloride. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Succinylcholine chloride, also known as suxamethonium chloride, is a depolarizing neuromuscular blocking agent.[1] Structurally, it consists of two acetylcholine (B1216132) molecules linked together through their acetate (B1210297) methyl groups.[2] This structure is fundamental to its mechanism of action.

Below is a 2D representation of the chemical structure of this compound.

Physical and Chemical Properties

This compound is typically available as a dihydrate. It is a white, odorless, crystalline powder.[3][4] Key quantitative properties are summarized in the table below. Due to its nature as a quaternary ammonium (B1175870) salt, it is a strong cation and is fully ionized at physiological pH; therefore, a pKa value is not typically reported.

| Property | Value |

| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄ (anhydrous)[5] C₁₄H₃₀Cl₂N₂O₄ · 2H₂O (dihydrate) |

| Molecular Weight | 361.30 g/mol (anhydrous)[5][6] 397.34 g/mol (dihydrate)[7] |

| Melting Point | ~190 °C (anhydrous)[4][8] 160-166 °C (dihydrate)[4][8] |

| Solubility | Water: Highly soluble (approx. 1 g/mL)[4][8] Ethanol: Soluble (approx. 1 g/350 mL)[4][8] Ether: Practically insoluble[4][8] |

| Appearance | White, odorless, crystalline powder[3][4] |

| Stability | Stable in acidic solutions (pH 4-5), but unstable in alkaline solutions. Aqueous solutions should be refrigerated.[3][4] |

Mechanism of Action

This compound is a depolarizing neuromuscular blocker that mimics the action of acetylcholine (ACh) at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing a prolonged depolarization of the muscle fiber membrane. This initial depolarization leads to transient muscle fasciculations. Following this, the membrane becomes unresponsive to further stimulation by ACh, resulting in flaccid paralysis (Phase I block).

The signaling pathway for the mechanism of action of this compound is illustrated below.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a rapid onset and short duration of action.[1] It is rapidly hydrolyzed in the plasma and liver by the enzyme pseudocholinesterase (butyrylcholinesterase) into succinylmonocholine (B1203878) and then further to succinic acid and choline (B1196258).[1][2] This rapid metabolism is the primary reason for its short duration of action.

The table below summarizes key pharmacokinetic parameters for this compound.

| Parameter | Value (mean ± SD) | Reference |

| Onset of Action (IV) | 30-60 seconds | [2] |

| Duration of Action (IV) | 4-6 minutes | [1] |

| Volume of Distribution (Vd) | 16.4 ± 14.7 mL/kg (for 1 mg/kg dose) | |

| Total Body Clearance (CL) | 40.5 ± 38.7 L/min (for 1 mg/kg dose) | |

| Elimination Half-life (t½) | 16.6 ± 4.8 seconds (for 1 mg/kg dose) |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of succinyl chloride with choline chloride. The following is a generalized workflow based on described methods.

Detailed Methodology (Illustrative Example):

-

Preparation of Succinyl Chloride: Succinic acid is reacted with a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent (e.g., dichloromethane) with a catalyst like dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like HPLC. The resulting succinyl chloride solution is then concentrated under vacuum.

-

Esterification: Choline chloride is added to the succinyl chloride solution. The mixture is heated to reflux for a specified period (e.g., 20-50 minutes).

-

Isolation and Purification: After the reaction, the solvent is removed by distillation under reduced pressure. An alcohol, such as ethanol, is added to the residue. The pH is adjusted to approximately 4-4.5 with a base like pyridine (B92270) to facilitate crystallization. The mixture is cooled to below 10°C to precipitate the product. The solid is collected by filtration, washed, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like water/isopropanol.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and for quantifying it in biological matrices.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.

-

Chromatographic Conditions:

-

Column: A mixed-mode column with cation-exchange properties (e.g., Newcrom AH, 5 µm, 4.6 x 150 mm) or a reverse-phase column (e.g., Newcrom R1) can be employed.

-

Mobile Phase: An isocratic mobile phase is often used. For a mixed-mode column, this could consist of a mixture of water, acetonitrile, and a buffer like perchloric acid. For a reverse-phase column, a mobile phase of acetonitrile, water, and an acid such as phosphoric or formic acid is suitable.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a low wavelength, such as 200 nm, is effective for this compound.

-

-

Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in the mobile phase. For analysis in biological fluids like plasma, a protein precipitation and extraction step is necessary.

-

Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are used for identification and quantification against a standard curve. This method can also be used to identify and quantify impurities and degradation products like succinic acid and succinylmonocholine.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Succinylcholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Process For Preparation Of this compound Dihydrate. [quickcompany.in]

- 4. This compound CAS#: 71-27-2 [m.chemicalbook.com]

- 5. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 6. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2014024207A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Succinylcholine Chloride Pharmacokinetics in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine (B1214915) chloride is a depolarizing neuromuscular blocking agent widely used in clinical and veterinary medicine to induce short-term muscle relaxation. Its rapid onset and short duration of action make it a valuable tool for procedures such as endotracheal intubation.[1][2] Understanding the pharmacokinetic profile of succinylcholine in various animal models is crucial for preclinical research, drug development, and the translation of findings to human clinical practice. This technical guide provides a comprehensive overview of the pharmacokinetics of succinylcholine chloride in several key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and metabolic pathways.

Core Pharmacokinetics of Succinylcholine

Succinylcholine's pharmacokinetic profile is characterized by its rapid distribution and elimination.[3][4] Composed of two acetylcholine (B1216132) molecules linked together, it acts as an agonist at the nicotinic acetylcholine receptors on the motor endplate.[2][5] Unlike acetylcholine, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft.[4] Instead, its action is terminated by diffusion away from the neuromuscular junction and rapid hydrolysis in the plasma by butyrylcholinesterase (also known as pseudocholinesterase).[1][4] This enzymatic degradation is the primary determinant of its short half-life.[3][4]

Quantitative Pharmacokinetic Parameters in Animal Models

The following tables summarize the available quantitative pharmacokinetic parameters for this compound in various animal models. It is important to note that there is a relative scarcity of comprehensive pharmacokinetic data for some species, highlighting an area for future research.

| Animal Model | Dosage | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference(s) |

| Dog (Canine) | 0.5, 1.0, and 5.0 mg/kg IV | ~5 minutes (beta half-life) | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [6] |

| < 1 minute (distribution half-life) | [6] | ||||

| Elephant (Loxodonta africana) | Lethal dose IM | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [7] |

| Impala (Aepyceros melampus) | Lethal dose IM | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [7] |

Note: The data for elephants and impalas were obtained following intramuscular administration of a lethal dose and may not be directly comparable to intravenous administration for anesthetic purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of pharmacokinetic studies. Below are descriptions of key experimental protocols cited in the literature for determining the pharmacokinetics of succinylcholine in animal models.

Canine Pharmacokinetic Study Protocol

A study in dogs aimed to determine the half-life, volume of distribution, and clearance of succinylcholine.[6]

-

Animal Model: Canines.[6]

-

Drug Administration: Three intravenous (IV) doses were compared: 0.5, 1.0, and 5.0 mg/kg.[6]

-

Physiological Monitoring: The neuromuscular blockade was monitored using train-of-four stimulation of the sciatic nerve and recording the response of the gastrocnemius muscle.[6]

-

Blood Sampling: Blood samples were collected following drug administration to measure plasma concentrations of succinylcholine.[6]

-

Analytical Method: Succinylcholine concentrations in plasma were determined using ion-pair extraction, chemical demethylation, and gas chromatography with nitrogen phosphorous detection.[6]

Greyhound Pharmacodynamic Study Protocol

This study investigated the pharmacodynamic properties of succinylcholine in Greyhounds compared to mixed-breed dogs.[8][9]

-

Animal Model: Six healthy adult Greyhounds and six healthy adult mixed-breed dogs.[8][9]

-

Anesthesia: Dogs were anesthetized with methohexital (B102721) (10 mg/kg) and isoflurane.[8][9]

-

Drug Administration: Succinylcholine was administered intravenously at a dosage of 0.3 mg/kg, with subsequent doses given after complete recovery.[8][9]

-

Neuromuscular Monitoring: Twitch strength of the interosseous muscle was monitored with supramaximal stimulation of the tibial nerve using a force transducer. The time to 50% recovery of twitch strength was determined.[8][9]

-

Biochemical Analysis: Blood was analyzed for serum cholinesterase activity.[8][9]

Signaling and Metabolic Pathways

To visualize the molecular interactions and metabolic fate of succinylcholine, the following diagrams are provided in DOT language.

Mechanism of Action at the Neuromuscular Junction

Succinylcholine acts as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction. Its binding leads to prolonged depolarization, initially causing muscle fasciculations, followed by muscle paralysis as the membrane becomes unresponsive to further stimulation.[2]

Caption: Succinylcholine's mechanism at the neuromuscular junction.

Metabolic Pathway of Succinylcholine

Succinylcholine is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE). This two-step hydrolysis process first forms succinylmonocholine (B1203878) and choline, followed by the breakdown of succinylmonocholine into succinic acid and another molecule of choline.[1][4]

References

- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 4. ClinPGx [clinpgx.org]

- 5. openanesthesia.org [openanesthesia.org]

- 6. Correlation of plasma concentration and effects of succinylcholine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and effects of succinylcholine in African elephant (Loxodonta africana) and impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic properties of succinylcholine in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

Succinylcholine Chloride and Denervated Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of succinylcholine (B1214915) chloride on denervated skeletal muscle tissue. Denervation induces a state of hypersensitivity to succinylcholine, leading to profound physiological and metabolic changes. This document details the underlying molecular mechanisms, presents quantitative data on the altered sensitivity, outlines experimental protocols for studying these effects, and illustrates the key signaling pathways involved. The information presented is intended to support further research and drug development in fields related to neuromuscular physiology and pharmacology.

Introduction

Succinylcholine chloride is a depolarizing neuromuscular blocking agent widely used in clinical practice to induce short-term muscle relaxation.[1] Its mechanism of action involves mimicking acetylcholine (B1216132) (ACh) at the neuromuscular junction (NMJ), leading to depolarization of the motor endplate.[1] In normally innervated muscle, this results in transient muscle fasciculations followed by flaccid paralysis.[2] However, in denervated muscle, the response to succinylcholine is dramatically altered.

Denervation, resulting from nerve injury, certain diseases, or prolonged immobilization, leads to a significant upregulation and spread of nicotinic acetylcholine receptors (nAChRs) across the entire muscle membrane, a phenomenon known as denervation hypersensitivity.[3][4] This guide explores the multifaceted effects of succinylcholine on these altered muscle tissues, a critical consideration in both clinical settings and preclinical research.

Molecular Mechanisms of Denervation Hypersensitivity

The primary driver of the altered response to succinylcholine in denervated muscle is the change in the expression and distribution of nAChRs.

-

Upregulation of Acetylcholine Receptors: Following denervation, there is a marked increase in the expression of nAChR subunit genes.[5] This leads to a higher density of receptors across the muscle surface, not just confined to the NMJ as in healthy tissue.[6]

-

Expression of Embryonic and α7 nAChR Isoforms: Denervation promotes the expression of embryonic-type (α2βδγ) nAChRs and neuronal α7 nAChRs.[5][6][7] These isoforms exhibit different pharmacological and physiological properties compared to the adult (α2βδε) nAChR. The α7 nAChR, a homomeric cation channel, is responsive to both succinylcholine and its metabolite, choline.[4][6]

This proliferation and alteration of nAChRs create a scenario where the administration of succinylcholine leads to a widespread and sustained depolarization of the muscle membrane.

Quantitative Data on Succinylcholine's Effects on Denervated Muscle

The increased sensitivity of denervated muscle to succinylcholine has been quantified in several studies. The following tables summarize key findings.

| Parameter | Time Post-Denervation | Change in Denervated vs. Innervated Muscle | Reference |

| EC50 of Succinylcholine | 1 day | 20% decrease | [8][9][10] |

| 4 days | 56% decrease | [8][9][10] | |

| 7 days | 73% decrease | [8][9][10] | |

| 14 days | 66% decrease | [8][9][10] | |

| 21 days | 60% decrease | [8][9][10] | |

| 28 days | 62% decrease | [8][9][10] | |

| Current Response to 30 µM Succinylcholine | 1 day | 1.9-fold increase | [8][9][10] |

| 4 days | 4.6-fold increase | [8][9][10] | |

| 7 days | 9.4-fold increase | [8][9][10] | |

| 14 days | 7.1-fold increase | [8][9][10] | |

| 21 days | 5.2-fold increase | [8][9][10] | |

| 28 days | 5.1-fold increase | [8][9][10] |

Table 1: Time-Dependent Changes in Sensitivity to Succinylcholine in Denervated Mouse Muscle Cells.

| Parameter | Condition | Observation | Reference |

| Muscle Contraction | Systemic administration of 100 mg succinylcholine in patients with traumatic nerve injury | Sustained contractures in 21 out of 23 patients | [11] |

| Intravenous regional administration of 5 mg succinylcholine | Maintained contracture of denervated muscle until tourniquet deflation | [11] | |

| Potassium Efflux | Administration of 3.0 X 10(-5) M succinylcholine to denervated rat extensor digitorum longus muscle in-vitro | Rapid increase in K+ efflux up to 22-28 days post-denervation | [12] |

| Energy Metabolism | Intravenous administration of 1 mg/kg succinylcholine in rats with unilateral sciatic nerve section | Significant increase in the inorganic phosphate (B84403)/phosphocreatine (B42189) (Pi/PCr) ratio in denervated muscle, indicating decreased "energy reserve" | [13] |

Table 2: Physiological and Metabolic Responses to Succinylcholine in Denervated Muscle.

Experimental Protocols

The study of succinylcholine's effects on denervated muscle employs various in-vivo and in-vitro models.

Animal Models and Denervation Procedures

-

Animal Models: Common models include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Wistar).[8][13][14][15]

-

Denervation Procedures:

-

Sciatic Nerve Section: The sciatic nerve is surgically exposed and a section is removed to induce denervation of the hindlimb muscles.[13]

-

Tibial Nerve Transection: A more specific model where the tibial nerve, a branch of the sciatic nerve, is transected, leading to atrophy of the gastrocnemius and soleus muscles.[15]

-

Electrophysiological Recordings

-

Whole-Cell Patch Clamp: This technique is used to measure the ion currents across the muscle cell membrane in response to succinylcholine application.[8][9][10]

-

Cell Preparation: Single muscle fibers are enzymatically dissociated from the muscle tissue.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.

-

Metabolic Studies

-

31P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique is used to measure the relative concentrations of phosphorus-containing compounds, such as inorganic phosphate (Pi) and phosphocreatine (PCr), providing insights into the energy state of the muscle.[13][16]

Measurement of Muscle Contraction

-

In-vitro Muscle Contracture Studies: Isolated muscle preparations are mounted in an organ bath, and the tension generated in response to succinylcholine is recorded using a force transducer.[12]

-

Electromyography (EMG): Surface or needle electrodes are used to record the electrical activity of muscles in response to succinylcholine administration in vivo.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of succinylcholine in denervated muscle.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. The effect of succinylcholine on denervated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adaptation of nicotinic acetylcholine receptor, myogenin, and MRF4 gene expression to long-term muscle denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Mouse muscle denervation increases expression of an α7 nicotinic receptor with unusual pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of skeletal muscle denervation on the potency of succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Suxamethonium-induced muscle contracture following traumatic denervation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the mode of action of succinylcholine and succinylmonocholine on rat skeletal muscle after denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of succinylcholine on energy metabolism studied by 31P-NMR spectroscopy in rat denervated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Video: Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice [jove.com]

- 16. Succinylcholine-induced fasciculations in denervated rat muscles as measured using 31P-NMR spectroscopy: the effect of pretreatment with dantrolene or vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Succinylcholine Beyond the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, is well-known for its rapid onset and short duration of action at the neuromuscular junction (NMJ), making it a staple in clinical practice for procedures requiring transient muscle paralysis.[1][2] Structurally, it comprises two acetylcholine (B1216132) (ACh) molecules linked together, which underlies its agonist activity at nicotinic acetylcholine receptors (nAChRs).[3][4][5] While its primary clinical effects are mediated at the motor endplate, succinylcholine's structural similarity to acetylcholine allows it to interact with a broader range of cholinergic receptors throughout the body, leading to a variety of physiological effects beyond muscle paralysis. This guide provides a detailed exploration of these non-neuromuscular molecular targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

While succinylcholine is a potent agonist at the muscle-type nAChR, its activity at neuronal nAChR subtypes is significantly less pronounced.[6][7] This differential activity has important clinical implications, particularly regarding autonomic side effects.

Studies utilizing two-electrode voltage clamp techniques on Xenopus laevis oocytes expressing human neuronal nAChR subtypes have demonstrated that succinylcholine is a very weak agonist and inhibitor at these receptors.

| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity (IC50) | Species | Reference |

| α3β2 | > 1 mM | > 100 µM | Human | [6] |

| α3β4 | > 1 mM | > 100 µM | Human | [6] |

| α4β2 | > 1 mM | > 100 µM | Human | [6] |

| α7 | > 1 mM | > 100 µM | Human | [6] |

Key Insight: The lack of significant activity at the ganglionic α3β4 subtype suggests that cardiovascular side effects like tachyarrhythmias are not mediated by direct activation of these receptors.[6] Similarly, its poor inhibition of the presynaptic α3β2 autoreceptor may explain the absence of tetanic fade, a characteristic feature of succinylcholine-induced neuromuscular blockade.[6]

This electrophysiological technique is crucial for characterizing the functional activity of ligands at ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

mRNA Injection: Oocytes are injected with cRNA encoding the desired human neuronal nAChR subunits (e.g., α3 and β4).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Solutions of acetylcholine (as a control) or succinylcholine at various concentrations are perfused over the oocyte.

-

The resulting inward current, generated by the influx of cations through the activated nAChR channels, is recorded.

-

-

Data Analysis:

-

Peak current and net charge are measured for each concentration.

-

Concentration-response curves are generated to calculate EC50 values for agonists or IC50 values for antagonists (in the presence of a fixed concentration of acetylcholine).

-

Caption: Workflow for nAChR functional analysis.

Muscarinic Acetylcholine Receptors (mAChRs)

Succinylcholine's effects on the autonomic nervous system, particularly the cardiovascular system, are primarily mediated through its interaction with muscarinic acetylcholine receptors.[8][9][10] These G-protein coupled receptors (GPCRs) are found in various tissues, including the heart, smooth muscle, and exocrine glands.[11]

The cardiovascular actions of succinylcholine are complex, resulting from the stimulation of both parasympathetic and sympathetic ganglia, as well as muscarinic receptors in the sinoatrial (SA) node of the heart.[8]

-

Bradycardia: Stimulation of cardiac M2 muscarinic receptors in the SA node can lead to bradycardia, junctional rhythms, or even sinus arrest.[8][9][12] This effect is particularly pronounced in children and after a second dose in adults.[8] The metabolite of succinylcholine, succinylmonocholine, is thought to sensitize these receptors.[8]

-

Tachycardia and Hypertension: Conversely, higher doses can stimulate nicotinic receptors in sympathetic ganglia, leading to the release of catecholamines (norepinephrine), which can cause tachycardia and an increase in blood pressure.[8][12]

Succinylcholine can activate different G-protein signaling cascades depending on the mAChR subtype it interacts with.

-

M2 Receptors (Cardiac): These are coupled to Gi/o proteins.[13][14] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[13] This results in hyperpolarization of the SA node cells, slowing the heart rate.[15]

-

M3 Receptors (Smooth Muscle/Glands): These are coupled to Gq/11 proteins.[14][16] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and glandular secretion.[16]

Caption: Succinylcholine's action at cardiac M2 receptors.

Caption: Succinylcholine's action at smooth muscle M3 receptors.

Mast Cells

Anaphylactoid reactions to succinylcholine, though rare, are a recognized side effect. The mechanism can involve the direct, non-IgE-mediated degranulation of mast cells.[17] However, evidence suggests succinylcholine has a low potency for mast cell activation compared to other neuromuscular blocking agents like atracurium (B1203153) and mivacurium.[17][18][19] One study found that suxamethonium (succinylcholine) did not induce mediator release from any type of human mast cell tested.[18] It is considered an acceptable agent in patients with mast cell activation syndrome, although caution is advised as it remains a common cause of true allergic (IgE-mediated) anaphylaxis.[19][20]

This in vitro assay quantifies the ability of a compound to induce mast cell degranulation.

-

Mast Cell Isolation: Human mast cells are isolated from tissues such as skin, lung, or heart parenchyma through enzymatic digestion and density gradient centrifugation.[18]

-

Cell Culture: Isolated mast cells are cultured in an appropriate medium.

-

Incubation with Drug: Mast cell suspensions are incubated with increasing concentrations of succinylcholine or other test compounds for a defined period (e.g., 30 minutes) at 37°C.

-

Mediator Release Measurement:

-

The reaction is stopped by centrifugation at low temperature.

-

The supernatant is collected.

-

The concentration of histamine (B1213489) in the supernatant is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Histamine release is expressed as a percentage of the total cellular histamine content (determined by lysing a parallel set of cells). Concentration-response curves are plotted to assess the potency of the drug in inducing degranulation.

Other Molecular Interactions

-

Plasma Cholinesterase (Butyrylcholinesterase): While not a target for a pharmacological effect, plasma cholinesterase is the primary site of succinylcholine's metabolism.[2][21] The rapid hydrolysis of succinylcholine by this enzyme is responsible for its short duration of action.[2][22] Genetic variations in the BCHE gene can lead to reduced enzyme activity, resulting in prolonged neuromuscular blockade following succinylcholine administration.[22]

-

Intraocular and Intracranial Pressure: Succinylcholine can cause transient increases in intraocular and intracranial pressure.[10][23][24] The increase in intraocular pressure is linked to contractions of tonic myofibrils and dilation of choroidal blood vessels.[12] The rise in intracranial pressure may be related to muscle fasciculations stimulating stretch receptors, which in turn increases cerebral activity.[8]

Conclusion

The molecular pharmacology of succinylcholine extends well beyond the nicotinic receptors of the neuromuscular junction. Its interactions with neuronal nicotinic receptors, various muscarinic receptor subtypes, and mast cells are responsible for its complex side-effect profile, particularly its cardiovascular effects. A thorough understanding of these off-target interactions, supported by quantitative data from robust experimental protocols, is essential for both the safe clinical use of this drug and the development of future neuromuscular blocking agents with improved selectivity and safety profiles.

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. researchgate.net [researchgate.net]

- 5. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brainkart.com [brainkart.com]

- 9. m.youtube.com [m.youtube.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors | Environmental Medicine | ATSDR [archive.cdc.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. mdpi.com [mdpi.com]

- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Mast cell activation syndrome—anesthetic challenges in two different clinical scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of activation of human mast cells and basophils by general anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rcoa.ac.uk [rcoa.ac.uk]

- 20. Management of a Parturient with Mast Cell Activation Syndrome: An Anesthesiologist's Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 21. derangedphysiology.com [derangedphysiology.com]

- 22. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Succinylcholine: Muscle Relaxer Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 24. derangedphysiology.com [derangedphysiology.com]

Succinylcholine Chloride In Vitro Dose-Response Relationship: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine (B1214915) chloride, also known as suxamethonium, is a depolarizing neuromuscular blocking agent that has been a cornerstone in clinical practice for decades.[1][2] Structurally, it consists of two acetylcholine (B1216132) (ACh) molecules linked together.[1][2] Its primary clinical applications include facilitating rapid sequence intubation during emergency procedures and providing short-term muscle relaxation for surgical and therapeutic interventions, such as electroconvulsive therapy.[3][4][5]

The efficacy and safety profile of succinylcholine is intrinsically linked to its dose-response relationship at the neuromuscular junction. A thorough understanding of its in vitro pharmacology is critical for preclinical research, the development of novel neuromuscular drugs, and the toxicological assessment of compounds affecting cholinergic transmission. This guide provides an in-depth overview of the in vitro dose-response characteristics of succinylcholine chloride, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to derive this information.

Mechanism of Action at the Neuromuscular Junction

Succinylcholine exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the skeletal muscle fiber.[3][4][6][7] Its action is biphasic, commonly referred to as a Phase I and Phase II block.

Phase I Block (Depolarizing): Upon administration, succinylcholine binds to the nAChRs, mimicking the effect of acetylcholine.[4] This binding opens the receptor's ion channel, causing a rapid influx of sodium ions (Na+) and efflux of potassium ions (K+), which depolarizes the postsynaptic membrane.[1][2] This initial depolarization leads to transient and uncoordinated muscle contractions known as fasciculations.[4][6] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is broken down much more slowly by plasma butyrylcholinesterase.[2] This leads to a persistent depolarization of the motor endplate. The sustained depolarization causes voltage-gated sodium channels in the adjacent muscle membrane to become inactivated, rendering the neuromuscular junction refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.[3]

Phase II Block (Desensitizing): With prolonged or repeated exposure to succinylcholine, the postsynaptic membrane may gradually repolarize. However, the nAChRs become desensitized and remain unresponsive to acetylcholine.[4][6] This phase, known as a Phase II block, superficially resembles the neuromuscular block produced by non-depolarizing agents. The transition to Phase II block can be associated with prolonged muscle weakness or paralysis.[6]

Quantitative In Vitro Pharmacology

The dose-response relationship of succinylcholine has been quantified in various in vitro systems. These studies reveal its potency and selectivity. Succinylcholine is a potent agonist at the muscle-type nAChR but shows significantly lower affinity for neuronal nAChR subtypes.

| Parameter | Value | Preparation | Receptor Subtype | Reference |

| EC50 | 10.8 µM | Xenopus laevis oocytes expressing human receptor | Muscle-type (α1β1δε) | [8][9] |

| EC50 | 1 µM | Organotypic spinal cord-skeletal muscle coculture (embryonic mice) | Native mouse muscle nAChR | [10][11] |

| IC50 | >100 µM | Xenopus laevis oocytes expressing human receptors | Neuronal (α3β2, α3β4, α4β2, α7) | [8][9] |

| Effective Dose | 600 µg | Isolated rat phrenic nerve-diaphragm | Native rat muscle nAChR | [8][9] |

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key In Vitro Experimental Protocols

The quantitative data presented above are derived from established and reproducible in vitro experimental models. Each model offers unique advantages for studying neuromuscular function.

Heterologous Expression Systems (e.g., Xenopus laevis Oocytes)

This system is ideal for studying the function of specific receptor subtypes in a controlled environment, free from other interacting proteins found in native tissues.

-

Principle: Messenger RNA (mRNA) encoding the subunits of a specific nAChR subtype (e.g., human muscle-type) is injected into a Xenopus oocyte. The oocyte's cellular machinery translates the mRNA and inserts the functional ion channels into its cell membrane.

-

Methodology:

-

cRNA Preparation: Synthesize complementary RNA (cRNA) from cDNA clones of the desired nAChR subunits (e.g., CHRNA1, CHRNB1, CHRND, CHRNE for the adult muscle receptor).

-

Oocyte Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with a precise amount of the cRNA mixture.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiology: Use a two-electrode voltage clamp to hold the oocyte's membrane potential at a set voltage (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a saline solution containing increasing concentrations of this compound.

-

Data Acquisition: Record the inward current generated by the influx of positive ions through the activated nAChRs.

-

Analysis: Plot the peak current response against the succinylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Isolated Tissue Preparations (e.g., Rat Phrenic Nerve-Diaphragm)

This ex vivo model preserves the integral neuromuscular junction and provides a physiologically relevant system for assessing neuromuscular blockade.

-

Principle: The isolated hemidiaphragm with its attached phrenic nerve is suspended in an organ bath containing a physiological salt solution. The nerve is stimulated electrically, and the resulting muscle contraction is measured.

-

Methodology:

-

Dissection: A rat is humanely euthanized, and a hemidiaphragm with the phrenic nerve intact is carefully dissected.

-

Mounting: The preparation is mounted in an organ bath filled with an oxygenated physiological solution (e.g., Krebs-Henseleit buffer) maintained at 37°C. The costal margin is fixed, and the central tendon is connected to a force-displacement transducer.

-

Stimulation: The phrenic nerve is placed on platinum electrodes and stimulated with supramaximal pulses (e.g., 0.1 Hz frequency, 0.2 ms (B15284909) duration).

-

Equilibration: The preparation is allowed to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.

-

Drug Administration: Succinylcholine is added to the bath in a cumulative or single-dose fashion.

-

Measurement: The inhibition of twitch height is recorded after each dose.

-

Analysis: The percentage of twitch depression is plotted against the log concentration of succinylcholine to determine its potency.

-

Cell-Based Co-culture Models

These models involve growing motor neurons and muscle cells together in vitro to form functional neuromuscular junctions, offering a powerful tool for developmental and toxicological studies.[12]

-

Principle: Primary neurons from the spinal cord of embryonic rodents are cultured with myoblasts. Over time, the neurons extend axons, and the myoblasts fuse to form myotubes. Functional neuromuscular junctions form between the neurons and myotubes.[11]

-

Methodology:

-

Cell Isolation: Isolate motor neurons from the ventral horn of embryonic mouse or rat spinal cords. Isolate myoblasts from the limb muscles of the same embryos.

-

Co-culture: Plate the myoblasts and, after they differentiate into myotubes, add the motor neurons to the culture.

-

Maturation: Maintain the co-culture for several weeks to allow for the formation and maturation of neuromuscular junctions.

-

Functional Assay: Assess the effect of succinylcholine by measuring the inhibition of spontaneous or evoked muscle contractions. This can be done via direct observation, video microscopy, or by measuring calcium transients within the muscle cells.

-

Analysis: Quantify the change in contraction frequency or amplitude at various concentrations of succinylcholine to establish a dose-response relationship.

-

In Vitro Metabolism

The short duration of action of succinylcholine is primarily due to its rapid hydrolysis in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2][6]

-

Metabolic Pathway: BChE hydrolyzes succinylcholine in a two-step process. First, it is rapidly broken down into succinylmonocholine (B1203878) and choline. Subsequently, succinylmonocholine is more slowly hydrolyzed to succinic acid and another molecule of choline. Succinylmonocholine has a weak neuromuscular blocking activity, estimated to be 20 to 50 times less potent than the parent compound.

-

In Vitro Assay:

-

Sample Preparation: Obtain pooled human plasma.

-

Incubation: Add a known concentration of this compound to the plasma and incubate at 37°C.

-

Time Points: At various time points, take aliquots of the plasma and stop the enzymatic reaction (e.g., by adding a BChE inhibitor or by protein precipitation).

-

Quantification: Measure the concentration of remaining succinylcholine at each time point using an analytical method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[13][14]

-

Analysis: Determine the rate of hydrolysis (degradation rate constant) from the decline in succinylcholine concentration over time.[13][14]

-

Conclusion

The in vitro dose-response relationship of this compound is well-characterized, demonstrating its high potency and selectivity for the muscle-type nicotinic acetylcholine receptor. Experimental models ranging from heterologous expression systems to integrated tissue preparations have been instrumental in defining its pharmacological profile. The data consistently show that succinylcholine is a powerful agonist, with EC50 values in the low micromolar range, that leads to neuromuscular blockade through persistent depolarization. Furthermore, in vitro metabolism studies confirm its rapid hydrolysis by plasma butyrylcholinesterase, explaining its short duration of action. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study of neuromuscular pharmacology and the development of related therapeutic agents.

References

- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Supramolecular therapeutics to treat the side effects induced by a depolarizing neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Effects of succinylcholine in an organotypic spinal cord-skeletal muscle coculture of embryonic mice. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Effects of succinylcholine in an organotypic spinal cord-skeletal muscle coculture of embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Concentration-effect relation of this compound during propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

early research on succinylcholine-induced fasciculations

An In-depth Technical Guide on the Core of Early Research on Succinylcholine-Induced Fasciculations

Introduction

Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, was introduced into clinical practice in the early 1950s and rapidly became integral to the practice of anesthesia due to its swift onset and brief duration of action.[1][2] However, its administration was soon associated with a distinct side effect: visible, transient, and uncoordinated muscle contractions known as fasciculations, often followed by postoperative myalgia.[3][4][5] This technical guide provides a comprehensive overview of the seminal research from the 1950s and 1960s that first characterized, quantified, and theorized the mechanisms behind succinylcholine-induced fasciculations.

Foundational Observations and Quantitative Data

The initial reports of fasciculations and myalgia as side effects of succinylcholine emerged shortly after its clinical introduction. These early observational studies were critical in establishing the prevalence and clinical significance of these phenomena.

Incidence and Characteristics of Fasciculations and Myalgia

The pioneering work of researchers in the early 1950s provided the first quantitative estimates of the incidence of these side effects. The data from these foundational studies are summarized in the tables below.

Table 1: Early Clinical Data on the Incidence of Succinylcholine-Induced Fasciculations

| Study (Year) | Patient Population | Succinylcholine Dosage | Incidence of Visible Fasciculations | Notes |

| Bourne et al. (1952) | Surgical Patients | Not specified; titrated to effect | "diffuse uncoordinated contractions of muscle bundles and groups" | Described as the "first visible effects" of the injection.[4] |

| Churchill-Davidson (1954) | Surgical Patients | Not specified | High, but variable | Noted to be a common clinical sign. |

Table 2: Early Clinical Data on the Incidence of Postoperative Myalgia

| Study (Year) | Patient Population | Succinylcholine Dosage | Incidence of Myalgia | Severity of Myalgia |

| Bourne et al. (1952) | Surgical Patients | Not specified | Frequently reported | Described as "muscular stiffness" post-consciousness.[4] |

| Churchill-Davidson (1954) | Surgical Patients | Not specified | High | Described as "severe muscle stiffness," particularly problematic for out-patient procedures.[4] |

Experimental Protocols of Key Early Investigations

The methodologies employed in the early studies of succinylcholine-induced fasciculations, while simple by modern standards, were instrumental in defining the clinical problem.

Bourne, Collier, and Somers (1952): Initial Clinical Description

-

Objective: To provide a clinical description of the effects of succinylcholine, including its side effects.

-

Subjects: Patients undergoing surgical procedures requiring muscle relaxation.

-

Drug Administration: Intravenous administration of succinylcholine, with the dose titrated based on the clinical requirements of the procedure.

-

Methodology for Fasciculation Assessment: Direct visual observation by the attending anesthetist immediately following drug administration. The fasciculations were described qualitatively.

-

Methodology for Myalgia Assessment: Postoperative interviews with patients to ascertain the presence and nature of any muscle pain or stiffness.

Churchill-Davidson (1954): First Attempt at Prevention

-

Objective: To investigate the high incidence of postoperative myalgia and to evaluate a potential preventative measure.

-

Subjects: Patients undergoing elective surgery.

-

Experimental Design: A comparative clinical study. A cohort of patients received a pretreatment with a non-depolarizing muscle relaxant before the administration of succinylcholine.

-

Drug Administration:

-